![molecular formula C13H18N2OS B5764100 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5764100.png)
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol, also known as EPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. EPP belongs to the class of phenothiazine derivatives and has been found to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is not fully understood. However, studies have shown that this compound modulates the activity of various enzymes and receptors in the body. This compound has been found to inhibit the activity of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are enzymes involved in the metabolism of neurotransmitters. This compound also interacts with dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Moreover, this compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the major advantages of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol is its wide range of biological activities. This makes it a promising candidate for the development of new drugs for various diseases. Moreover, this compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and memory, which makes it a promising candidate for the development of new drugs for these diseases. Moreover, this compound has been found to modulate the immune system, which makes it a potential candidate for the treatment of autoimmune diseases. Another future direction for the research on this compound is to improve its solubility in water, which can enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including antimicrobial, antifungal, antitumor, and antiviral activities. This compound has also been found to possess antioxidant and anti-inflammatory properties, modulate the immune system, and improve cognitive function. While there are limitations to the use of this compound in lab experiments, its wide range of biological activities makes it a promising candidate for the development of new drugs for various diseases.
合成法
The synthesis of 4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol involves the reaction of 4-chloro-3-nitrophenol with ethyl piperazine in the presence of sodium hydride. The resulting intermediate is then treated with carbon disulfide to yield this compound. The purity of this compound is usually determined by high-performance liquid chromatography (HPLC) or gas chromatography (GC).
科学的研究の応用
4-[(4-ethyl-1-piperazinyl)carbonothioyl]phenol has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and antiviral activities. This compound has also been shown to possess antioxidant and anti-inflammatory properties. Moreover, this compound has been found to modulate the immune system and improve cognitive function. These properties make this compound a promising candidate for the development of new drugs for various diseases.
特性
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-hydroxyphenyl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-2-14-7-9-15(10-8-14)13(17)11-3-5-12(16)6-4-11/h3-6,16H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGJOMGWGAAKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetic acid](/img/structure/B5764027.png)


![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)
![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)
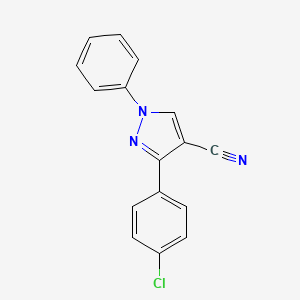
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
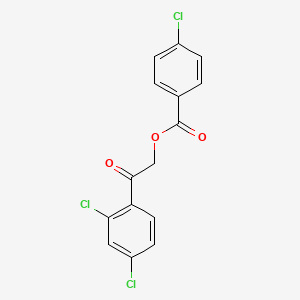
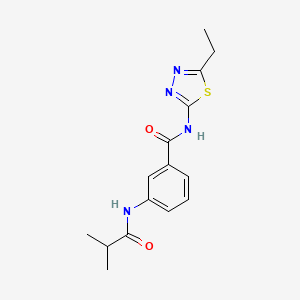
![3-methyl-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B5764095.png)
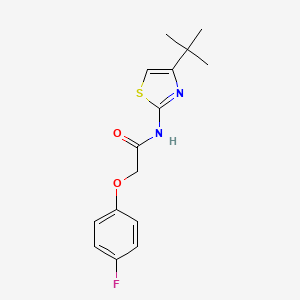
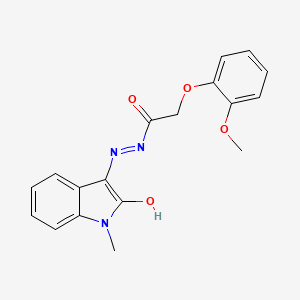
![methyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5764105.png)